molecular formula C14H8F4O3 B1459280 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 1261558-22-8

2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B1459280
CAS No.: 1261558-22-8
M. Wt: 300.2 g/mol
InChI Key: LFFSBQGEIKWGDO-UHFFFAOYSA-N
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Description

2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound that features a biphenyl core substituted with fluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid
  • 2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid
  • 2-Fluoro-3’-(trifluoromethoxy)biphenyl-2-carboxylic acid

Uniqueness

2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the specific positioning of its fluoro and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-fluoro-3-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-10(5-2-6-11(12)13(19)20)8-3-1-4-9(7-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSBQGEIKWGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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